Bastadin 9 vs. Bastadin 6 and Bastadin 16: Head-to-Head Cancer Cell Panel Growth Inhibition Potency (MTT Assay, IC₅₀)
In a direct head-to-head comparison using the MTT colorimetric assay across six human and murine cancer cell lines (MCF-7 breast, A549 NSCLC, Hs683 oligodendroglioma, U373 astroglioma, B16F10 murine melanoma, SKMEL-28 melanoma), Bastadin 9 (compound 2) exhibited a mean IC₅₀ growth inhibitory concentration of 6.0 ± 0.6 µM. This places Bastadin 9 at an intermediate potency position: Bastadin 6 (compound 1) was approximately 1.5-fold more potent (mean IC₅₀ 4.0 ± 0.2 µM), while Bastadin 16 (compound 3) was comparably potent but with higher variability (mean IC₅₀ 7.0 ± 0.9 µM, range 4–11 µM). Bastadin 9 showed the narrowest potency range (4–8 µM) among the three cyclic bastadins, indicating greater consistency across histologically diverse cancer types [1]. The synthetic hemibastadin DBHB (compound 8) was approximately 11.5-fold less potent (mean IC₅₀ 69 ± 3 µM) [1].
| Evidence Dimension | In vitro growth inhibition (IC₅₀, µM) across 6 cancer cell lines — MTT colorimetric assay, 3-day drug exposure |
|---|---|
| Target Compound Data | Bastadin 9: mean IC₅₀ 6.0 ± 0.6 µM; per-cell-line IC₅₀: MCF-7 8, A549 7, Hs683 4, U373 7, B16F10 5, SKMEL-28 7 µM |
| Comparator Or Baseline | Bastadin 6 (cyclic): mean IC₅₀ 4.0 ± 0.2 µM (MCF-7 4, A549 3, Hs683 3, U373 3, B16F10 4, SKMEL-28 4 µM); Bastadin 16 (cyclic): mean IC₅₀ 7.0 ± 0.9 µM (MCF-7 7, A549 8, Hs683 4, U373 11, B16F10 6, SKMEL-28 7 µM); DBHB (hemibastadin): mean IC₅₀ 69 ± 3 µM (MCF-7 68, A549 68, Hs683 70, U373 73, B16F10 58, SKMEL-28 76 µM) |
| Quantified Difference | Bastadin 9 is ~1.5-fold less potent than Bastadin 6 (6.0 vs. 4.0 µM mean); ~1.2-fold more potent than Bastadin 16 (6.0 vs. 7.0 µM mean); ~11.5-fold more potent than DBHB (6.0 vs. 69 µM mean); Bastadin 9 shows narrowest inter-cell-line range (4–8 µM) vs. Bastadin 16 (4–11 µM) |
| Conditions | Six cancer cell lines (MCF-7, A549, Hs683, U373, B16F10, SKMEL-28); MTT colorimetric assay; 72-hour drug exposure; data from Mathieu et al. 2013, Table 1 |
Why This Matters
Procurement choice between Bastadin 9 and Bastadin 6 depends on whether ~1.5-fold higher potency (Bastadin 6) or greater cross-tissue consistency (Bastadin 9) better serves the experimental design; Bastadin 9 offers a 10-fold potency gain over synthetic hemibastadin alternatives for cancer cell screening workflows.
- [1] Mathieu V, Wauthoz N, Lefranc F, Niemann H, Amighi K, Kiss R, Proksch P. Cyclic versus hemi-bastadins. Pleiotropic anti-cancer effects: from apoptosis to anti-angiogenic and anti-migratory effects. Molecules. 2013 Mar 19;18(3):3543-61. doi:10.3390/molecules18033543. PMID: 23519198. (Table 1, compounds 1–3 and 8). View Source
